[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride
Description
[1-(2-Aminoethyl)triazol-4-yl]methanol dihydrochloride is a triazole-based compound featuring a 2-aminoethyl substituent and a hydroxymethyl group at the 4-position of the triazole ring. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines the hydrogen-bonding capacity of the triazole ring with the basicity of the aminoethyl group, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAZHIPJFQFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride typically involves the reaction of 1-(2-aminoethyl)-1H-1,2,3-triazole with formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also used in the development of biochemical assays .
Medicine: In medicine, [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer research .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol Dihydrochloride
- Structure: Replaces the aminoethyl group with an azetidine ring.
- Molecular Weight : 241.12 g/mol vs. 192.06 g/mol (target compound, estimated).
- Solubility: Soluble in polar solvents (e.g., methanol) but less hydrophilic than the aminoethyl analog due to the azetidine’s reduced polarity .
- Applications: Used in medicinal chemistry for its rigid azetidine moiety, which may enhance target selectivity compared to flexible aminoethyl chains .
1-(2-Aminoethyl)-3-methylurea Dihydrochloride
- Structure: Urea derivative with a 2-aminoethyl group.
- Molecular Weight : 190.07 g/mol vs. 192.06 g/mol.
- Functional Groups : The urea carbonyl group introduces hydrogen-bonding capabilities distinct from the triazole’s aromatic nitrogen atoms.
- Applications: Potential as a kinase inhibitor or protein-binding agent due to urea’s role in enzyme active sites .
1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride
- Structure: Nitroimidazole core with a 2-aminoethyl side chain.
- Molecular Weight : ~252.09 g/mol (estimated).
- Biological Activity: Nitroimidazole derivatives are known for antimicrobial and radiosensitizing properties. The aminoethyl group may enhance cellular uptake compared to the hydroxymethyl-triazole analog .
- Safety : Classified with hazard code XN (Harmful) due to nitro group toxicity, unlike the triazole derivative’s lower risk profile .
N-(2-Aminoethyl)-5-isoquinoline Sulfonamide Dihydrochloride (H9)
- Structure: Isoquinoline sulfonamide with an aminoethyl chain.
- Molecular Weight : ~356.27 g/mol.
- Biological Activity: Inhibits protein kinase C (PKC) with an IC₅₀ of 72 µM, highlighting the role of the aminoethyl group in modulating enzyme affinity. The triazole analog’s activity remains unexplored but may differ due to triazole-PKC interactions .
Physicochemical and Spectroscopic Comparison
| Property | [1-(2-Aminoethyl)triazol-4-yl]methanol Dihydrochloride | 1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol Dihydrochloride | 1-(2-Aminoethyl)-3-methylurea Dihydrochloride |
|---|---|---|---|
| Molecular Formula | C₅H₁₁Cl₂N₅O (estimated) | C₇H₁₂Cl₂N₄O | C₄H₁₃Cl₂N₃O |
| Molecular Weight | 192.06 g/mol | 241.12 g/mol | 190.07 g/mol |
| 1H NMR (δ ppm) | Triazole H: ~7.8–8.2; CH₂NH₂: ~2.9–3.3 | Azetidine H: ~3.5–4.0; Triazole H: ~7.5–8.0 | Urea NH: ~6.5–7.0; CH₂NH₂: ~2.7–3.1 |
| Solubility | High in water (dihydrochloride salt) | Moderate in methanol | High in DMSO and water |
Biological Activity
[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride, a triazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological macromolecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring, an aminoethyl side chain, and a hydroxymethyl group. The presence of these functional groups enhances its chemical reactivity and biological interactions.
The mechanism of action of [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride involves its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to significant biological effects:
- Enzyme Inhibition : The compound has been identified as a mixed-type inhibitor of xanthine oxidase, which is crucial in purine metabolism. Its structure allows it to bind effectively to the enzyme, altering its activity and potentially reducing uric acid levels in hyperuricemia cases .
- Antimicrobial Activity : Triazole derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics. The compound's ability to induce endogenous antimicrobial peptides has been noted as a novel approach to infection treatment .
Biological Activities
Research has shown that [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride exhibits several notable biological activities:
- Anticancer Properties : Triazole derivatives are being explored for their anticancer effects. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Studies indicate that this compound possesses significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
- Anti-inflammatory Activity : Research suggests that compounds in this class may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives, including [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride:
- Xanthine Oxidase Inhibition : A study demonstrated that derivatives similar to this compound showed IC50 values significantly lower than allopurinol, indicating enhanced potency as xanthine oxidase inhibitors .
- Antimicrobial Evaluation : In another study, the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Cancer Research : Preliminary investigations into the anticancer properties revealed that the compound induced apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
A comparison with similar triazole compounds reveals unique properties attributed to the amino and hydroxymethyl functional groups present in [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Yes | Yes |
| Compound B | High | No | Moderate |
| [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride | High | Yes | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
